Engineering the Ehrlich Pathway: A Technical Guide to Sodium 2,3-Dihydroxy-3-Methylbutanoate Hydrate (CAS 74294-97-6)
Engineering the Ehrlich Pathway: A Technical Guide to Sodium 2,3-Dihydroxy-3-Methylbutanoate Hydrate (CAS 74294-97-6)
Executive Summary
Sodium 2,3-dihydroxy-3-methylbutanoate hydrate, widely known in biochemical literature as (±)-sodium 2,3-dihydroxyisovalerate (DIV) hydrate, is a fundamental metabolic intermediate. It serves as a critical junction in the biosynthesis and catabolism of branched-chain amino acids (BCAAs) such as L-valine[1]. In recent years, DIV has garnered intense interest from metabolic engineers and drug development professionals. By manipulating the Ehrlich pathway and BCAA biosynthesis routes, researchers can either bypass DIV to produce advanced biofuels like isobutanol or intentionally trap carbon flux to accumulate DIV as a high-value chemical precursor[2].
This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, metabolic causality, and laboratory protocols required to engineer, accumulate, and quantify this critical intermediate.
Physicochemical Profile and Structural Identity
DIV is a highly polar, water-soluble organic salt. Because it acts as a racemic intermediate in biological systems, analytical standards are typically supplied as a racemic mixture of the sodium salt hydrate[3].
Table 1: Physicochemical Properties of Sodium 2,3-dihydroxy-3-methylbutanoate hydrate
| Property | Specification |
| Chemical Name | Sodium 2,3-dihydroxy-3-methylbutanoate hydrate |
| Synonyms | (±)-Sodium 2,3-dihydroxyisovalerate hydrate |
| CAS Number | 74294-97-6 (anhydrous basis) |
| Molecular Formula | C5H9NaO4 · xH2O |
| Molecular Weight | 156.11 g/mol (anhydrous basis) |
| Appearance | White to off-white powder or crystals |
| Solubility | Soluble in water |
| Storage Temperature | -20°C (Long term), 2-8°C (Short term) |
| Analytical Purity | ≥95% (CE) / ≥96% (HPLC) |
Data synthesized from authoritative chemical standard repositories[3][4].
Metabolic Causality: The Role of DIV in Biosynthesis
To effectively utilize or bypass DIV in microbial cell factories, one must understand the enzymatic causality of its pathway.
During glycolysis, pyruvate is condensed into α-acetolactate by acetolactate synthase (ilvB/G/I). This is subsequently reduced and isomerized into DIV by acetohydroxy acid isomeroreductase (ilvC). The critical bottleneck occurs at the next step: the dehydration of DIV into 2-ketoisovalerate by dihydroxy acid dehydratase (ilvD in bacteria, Ilv3 in yeast)[5].
In engineered Saccharomyces cerevisiae designed for cytosolic isobutanol production, the Ilv3 enzyme exhibits notoriously low activity. Consequently, DIV cannot be dehydrated fast enough, causing it to pool intracellularly and secrete into the fermentation broth via unspecific transporters, representing a severe loss of carbon flux[2]. Conversely, in Klebsiella pneumoniae, researchers intentionally exploit this bottleneck. By knocking out ilvD, the pathway is severed, forcing the cell to accumulate and secrete massive quantities of DIV[5].
Metabolic pathway of 2,3-dihydroxyisovalerate in L-valine and isobutanol synthesis.
Strain Engineering & Fermentation Protocol
To achieve high-titer accumulation of DIV, a self-validating metabolic engineering workflow must be employed. The following protocol utilizes Klebsiella pneumoniae, though the logic applies to other 2,3-butanediol producers like Enterobacter cloacae[6].
Rationale: Wild-type K. pneumoniae naturally funnels α-acetolactate into 2,3-butanediol via α-acetolactate decarboxylase (budA). By deleting budA, carbon flux is forcibly redirected toward the BCAA pathway. A secondary deletion of ilvD traps the metabolite at the DIV stage[5].
Step-by-Step Methodology:
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Genetic Modification (Double Knockout):
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Construct a ΔbudA-ΔilvD double-knockout strain using standard homologous recombination (e.g., lambda Red recombineering).
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Self-Validation: Confirm gene deletions via colony PCR and sequence analysis. A successful ΔilvD mutant will exhibit auxotrophy for L-valine and L-isoleucine, validating the pathway block.
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Seed Cultivation:
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Inoculate the mutant strain into Luria-Bertani (LB) broth supplemented with trace L-valine (to support initial growth). Incubate overnight at 37°C, 200 rpm.
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Fed-Batch Fermentation:
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Transfer the seed culture to a bioreactor containing a minimal glucose medium.
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Causality of Parameters: Maintain the pH strictly at 6.5 using NaOH. A slightly acidic pH suppresses the activity of endogenous lactate dehydrogenase, minimizing lactic acid by-product formation and maximizing DIV yield[5]. Maintain dissolved oxygen by agitating at 400 rpm.
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Harvesting:
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Centrifuge the fermentation broth at 8,000 × g for 10 minutes to pellet the biomass. The DIV-rich supernatant is collected for downstream purification and analysis.
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Workflow for engineering microbial strains to accumulate 2,3-dihydroxyisovalerate.
Analytical Protocols: Quantification and Structural Validation
Because Sodium 2,3-dihydroxy-3-methylbutanoate hydrate lacks conjugated double bonds or aromatic rings, it does not absorb UV light effectively. Therefore, standard UV-Vis detectors are inadequate. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is mandatory for accurate quantification.
HPLC-RID Methodology
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Sample Preparation: Filter the fermentation supernatant through a 0.22 μm hydrophilic syringe filter to remove residual cellular debris and proteins.
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Chromatographic Separation: Inject 20 μL of the sample onto an ion-exclusion column (e.g., Aminex HPX-87H, 300 × 7.8 mm).
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Mobile Phase Dynamics: Use 5 mM H₂SO₄ at an isocratic flow rate of 0.6 mL/min.
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Causality: The acidic mobile phase ensures the carboxylate group of DIV remains fully protonated. This neutralizes the molecule, allowing it to interact properly with the stationary phase via ion-exclusion and hydrophobic partitioning, separating it from other organic acids like lactate and acetate.
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Detection: Monitor the eluent via RID maintained at an internal temperature of 35°C to prevent baseline drift.
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Validation: Compare retention times and peak areas against a highly pure (≥96%) analytical standard of Sodium 2,3-dihydroxy-3-methylbutanoate hydrate[4].
NMR Structural Validation
For absolute structural confirmation of the synthesized or accumulated product, isolate the compound and perform ¹H-NMR in D₂O. The identity is confirmed by the specific chemical shifts of the terminal methyl groups and the hydroxyl-adjacent protons, ensuring no structural isomerization occurred during extraction[7].
References
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Wang, Y., et al. "2,3-Dihydroxyisovalerate production by Klebsiella pneumoniae". Applied Microbiology and Biotechnology (via PubMed). URL: [Link]
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FEMS Yeast Research. "Secretion of 2,3-dihydroxyisovalerate as a limiting factor for isobutanol production in Saccharomyces cerevisiae". oup.com. URL: [Link]
Sources
- 1. adipogen.com [adipogen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. (±)-Sodium 2,3-dihydroxyisovalerate hydrate ≥95% (CE) | Sigma-Aldrich [sigmaaldrich.com]
- 4. adipogen.com [adipogen.com]
- 5. 2,3-Dihydroxyisovalerate production by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (±)-Sodium 2,3-dihydroxyisovalerate hydrate - CAS-Number 74294-97-6 (anhydr - Order from Chemodex [chemodex.com]
